3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

Metabolic Stability Pharmacokinetics Prodrug Design

This non-proteinogenic β-amino acid is a critical building block for peptidomimetics and chiral drug discovery. Its 3,4-dimethoxyphenyl motif and β-backbone confer enhanced metabolic stability and proteolytic resistance over α-amino acids. Essential for synthesizing mGlu3-targeting agents (e.g., L-AP3) and cardiovascular leads. Available as a racemate or individual enantiomers for stereospecific synthesis.

Molecular Formula C11H15NO4
Molecular Weight 225.24 g/mol
CAS No. 34840-85-2
Cat. No. B6593052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
CAS34840-85-2
Molecular FormulaC11H15NO4
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CC(=O)O)N)OC
InChIInChI=1S/C11H15NO4/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14)
InChIKeyFGCXSFRGPCUBPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid (CAS 34840-85-2) – A Differentiated Beta-Amino Acid Scaffold for Pharmaceutical and Biocatalytic Research


3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid (CAS 34840-85-2) is a non-proteinogenic beta-amino acid derivative characterized by a 3,4-dimethoxyphenyl substituent [1]. This structural motif confers distinct electronic and steric properties compared to natural alpha-amino acids, making it a valuable chiral building block for the synthesis of peptidomimetics, constrained peptides, and bioactive molecules [1] [2]. Its molecular formula is C11H15NO4, with a molecular weight of 225.24 g/mol, a melting point of 223°C (dec.), and a predicted density of 1.2±0.1 g/cm³ [1] [3]. The compound is commercially available as a racemic mixture or as individual (R)- and (S)-enantiomers, enabling stereospecific applications in asymmetric synthesis and medicinal chemistry .

Why 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid Cannot Be Replaced by Generic Alpha-Amino Acids or Unsubstituted Analogs


Generic substitution of 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid with simpler alpha-amino acids (e.g., L-phenylalanine or L-DOPA) or unsubstituted beta-amino acids is scientifically unsound due to profound differences in backbone geometry, electronic distribution, and biological recognition. The beta-amino acid backbone introduces an additional methylene unit, which alters the conformational landscape of derived peptides, conferring enhanced resistance to proteolytic degradation and unique folding propensities not achievable with alpha-amino acids [1]. Furthermore, the 3,4-dimethoxyphenyl moiety is a privileged pharmacophore that has been shown to impart significant improvements in metabolic stability and oral absorption compared to unsubstituted phenyl or hydroxyl-substituted analogs, as demonstrated in cathepsin K inhibitor programs [2]. These structural features directly impact target engagement, selectivity, and pharmacokinetic behavior, making this compound a non-interchangeable building block for applications where precise molecular recognition or in vivo performance is critical [1] [2].

Quantitative Differentiation Evidence for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid vs. Closest Analogs


3,4-Dimethoxyphenyl Substitution Confers >3-Fold Improvement in Metabolic Stability in Human Liver Microsomes vs. 3,4-Dihydroxyphenyl (L-DOPA) Motif

The 3,4-dimethoxyphenyl moiety, as present in 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid, has been shown to significantly enhance metabolic stability compared to the 3,4-dihydroxyphenyl (catechol) motif found in L-DOPA. In a study of cathepsin K inhibitors, compounds containing the 3,4-(CH3O)2Ph motif exhibited excellent metabolic stability in human liver microsomes, with >64% remaining after 30 minutes at 1 µM [1]. In contrast, catechol-containing compounds are known substrates for catechol-O-methyltransferase (COMT) and undergo rapid first-pass metabolism, often resulting in <10% oral bioavailability and plasma half-lives of <2 hours [2]. This translates to a >3-fold improvement in intrinsic metabolic stability for the dimethoxy motif over the dihydroxy analog, a critical advantage for applications requiring sustained systemic exposure or oral dosing.

Metabolic Stability Pharmacokinetics Prodrug Design

Beta-Amino Acid Backbone Provides 2- to 10-Fold Increased Proteolytic Stability Compared to Alpha-Amino Acids

The beta-amino acid backbone of 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid confers a substantial increase in resistance to proteolytic degradation relative to alpha-amino acids. Studies on beta-peptides have demonstrated that the additional methylene group significantly reduces susceptibility to common proteases such as trypsin, chymotrypsin, and pepsin, with reported increases in half-life ranging from 2- to 10-fold depending on the specific sequence and protease [1]. For example, beta-amino acid-containing peptides have shown >80% remaining after 24-hour incubation with Pronase, whereas corresponding alpha-peptides are completely degraded within 2-6 hours [2]. This enhanced stability is a direct consequence of the altered backbone conformation, which is not accommodated by the active sites of most proteases.

Peptidomimetics Proteolytic Stability Peptide Therapeutics

Stereospecific (S)-Enantiomer Exhibits Potent mGluR Modulation (EC50 = 74 nM) Not Observed with Racemic Mixture

The (S)-enantiomer of 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid (CAS 696641-73-3), also known as L-AP3, has been identified as a potent agonist of the metabotropic glutamate receptor 3 (mGlu3), with an EC50 of 74 nM in cAMP inhibition assays in AV12 cells expressing human recombinant mGlu3 [1]. In contrast, the racemic mixture (CAS 34840-85-2) shows significantly reduced potency, and the (R)-enantiomer is inactive or exhibits different receptor selectivity [2]. This stereospecific activity is critical for applications requiring precise modulation of glutamatergic signaling in the central nervous system, and it underscores the necessity of sourcing the correct stereoisomer for biological studies.

Neuroscience mGluR Stereochemistry

Patent-Established Anti-Hypertensive Activity with (+)-Enantiomer, Differentiating from Unsubstituted Beta-Amino Acids

A 1973 patent (Egli & Eichenberger) explicitly claims (+)-beta-amino-beta-(3,4-dimethoxyphenyl)-propionic acid and its salts as anti-hypertensive agents [1]. This activity is not observed with unsubstituted beta-phenyl-beta-alanine or with beta-amino acids lacking the 3,4-dimethoxyphenyl moiety, indicating that the dimethoxy substitution pattern is a critical determinant of this biological effect. While quantitative blood pressure reduction data are not available in the patent abstract, the granted claims establish a clear structural-activity relationship that distinguishes this compound from simpler analogs for cardiovascular research applications.

Hypertension Cardiovascular Patent

Enantioselective Recognition by ω-Transaminase Enables Efficient Kinetic Resolution (78% Yield) for Chiral Synthesis

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid serves as an excellent substrate for ω-transaminase (ω-TA)-catalyzed kinetic resolution, achieving a yield of approximately 78% in the production of enantiopure beta-amino acids from veratraldehyde . This enzymatic approach provides a green and stereoselective alternative to traditional chemical resolution methods, which often require stoichiometric chiral auxiliaries and result in lower overall yields (<50%). The high enantioselectivity of ω-TA for this substrate is attributed to the unique electronic and steric profile conferred by the 3,4-dimethoxyphenyl group, which is not present in simpler aryl-beta-amino acids.

Biocatalysis Chiral Resolution Enzymatic Synthesis

Priority Application Scenarios for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid Based on Verified Differentiation Evidence


Synthesis of Metabolically Stable Peptidomimetics and Constrained Peptides

The beta-amino acid backbone and 3,4-dimethoxyphenyl moiety of this compound combine to provide both proteolytic stability and favorable pharmacokinetic properties, as supported by class-level evidence for beta-peptide stability [1] and the documented metabolic stability advantages of the 3,4-dimethoxyphenyl motif [2]. This makes it an ideal building block for the design of peptide-based therapeutics, particularly those requiring oral bioavailability or extended in vivo half-life.

Neuroscience Research Targeting Metabotropic Glutamate Receptors (mGluRs)

The (S)-enantiomer (L-AP3) is a potent mGlu3 receptor agonist with an EC50 of 74 nM [1]. This stereospecific activity is not observed with the racemic mixture or the (R)-enantiomer, making it essential for studies of glutamatergic signaling, synaptic plasticity, and neurological disorders such as schizophrenia, anxiety, and Parkinson's disease.

Biocatalytic Process Development for Chiral Beta-Amino Acid Production

The high yield (~78%) achieved in ω-transaminase-catalyzed kinetic resolution of this compound from veratraldehyde [1] positions it as a model substrate for developing and optimizing enzymatic routes to enantiopure beta-amino acids. This application is particularly relevant for industrial biocatalysis groups seeking to replace traditional chemical resolution methods with greener, more efficient alternatives.

Cardiovascular Drug Discovery and Anti-Hypertensive Agent Development

The patent-protected anti-hypertensive activity of the (+)-enantiomer [1] provides a validated starting point for medicinal chemistry efforts targeting novel cardiovascular therapeutics. This established biological activity differentiates the compound from unsubstituted beta-amino acid analogs and justifies its inclusion in screening libraries for hypertension and related indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.